4-Bromobutylphosphonic acid
Overview
Description
4-Bromobutylphosphonic acid is an organophosphorus compound with the molecular formula C4H10BrO3P. It is characterized by the presence of a bromine atom attached to a butyl chain, which is further connected to a phosphonic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutylphosphonic acid typically involves the reaction of 4-bromobutanol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The general reaction scheme is as follows:
4-Bromobutanol+Phosphorus trichloride→Intermediate→4-Bromobutylphosphonic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives of butylphosphonic acid.
Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Scientific Research Applications
4-Bromobutylphosphonic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of PROTACs.
Biology: In biological research, it is used to study protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: The compound is explored for its potential in targeted cancer therapies, where it helps in the selective degradation of oncogenic proteins.
Industry: It is used in the development of surface-modifying agents and as a precursor for various functional materials.
Mechanism of Action
The primary mechanism of action of 4-Bromobutylphosphonic acid in PROTACs involves the recruitment of E3 ubiquitin ligases to target proteins. The compound acts as a linker, connecting the ligand for the E3 ligase to the ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Comparison with Similar Compounds
4-Bromobutylphosphonic acid derivatives: These include compounds with different substituents on the butyl chain or modifications to the phosphonic acid group.
Other Alkylphosphonic acids: Compounds such as methylphosphonic acid and ethylphosphonic acid share similar chemical properties but differ in their alkyl chain length and reactivity.
Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its role as a PROTAC linker also sets it apart from other alkylphosphonic acids, making it a valuable tool in targeted protein degradation research.
Properties
IUPAC Name |
4-bromobutylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFARGAYPHUQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-14-3 | |
Record name | (4-Bromobutyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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